1,3-Dichloro-5-(3-fluorophenyl)benzene
Overview
Description
1,3-Dichloro-5-(3-fluorophenyl)benzene is an aromatic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-(3-fluorophenyl)benzene can be achieved through several methods. One common approach involves the reaction of 3,5-dichlorobromobenzene with magnesium to form a Grignard reagent, which is then reacted with ethyl trifluoroacetate. The resulting product is further treated with methyltriphenylphosphonium iodide in the presence of potassium t-butoxide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of phase transfer catalysts and polar solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-(3-fluorophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different functionalized compounds .
Scientific Research Applications
1,3-Dichloro-5-(3-fluorophenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(3-fluorophenyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
- 1,3-Dibromo-5-fluorobenzene
- 1,3-Dichloro-4-fluorobenzene
Uniqueness
1,3-Dichloro-5-(3-fluorophenyl)benzene is unique due to the specific positioning of its chlorine and fluorine atoms, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
1,3-dichloro-5-(3-fluorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFYHBLKVPVGNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374177 | |
Record name | 1,3-dichloro-5-(3-fluorophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844856-38-8 | |
Record name | 3,5-Dichloro-3′-fluoro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844856-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-dichloro-5-(3-fluorophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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